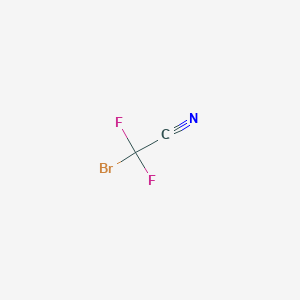

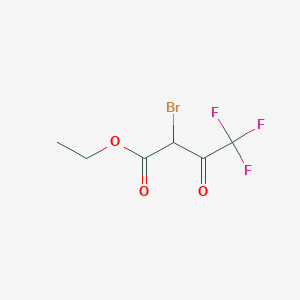

![molecular formula C13H8Cl2F3N3O B1304092 N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea CAS No. 648408-76-8](/img/structure/B1304092.png)

N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

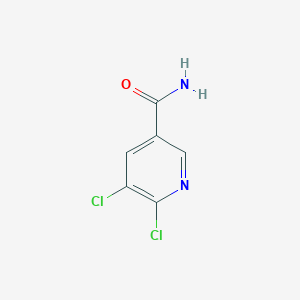

The compound "N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea" is a derivative of N-phenyl-N'-(4-pyridyl)urea, which has been studied for its cytokinin activity in various bioassays. Derivatives of this compound, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea, have shown significant biological activity, suggesting that the compound may also possess interesting biological properties .

Synthesis Analysis

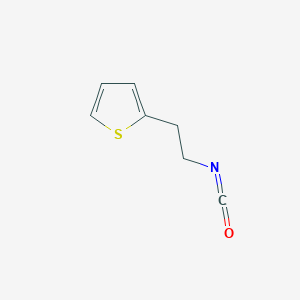

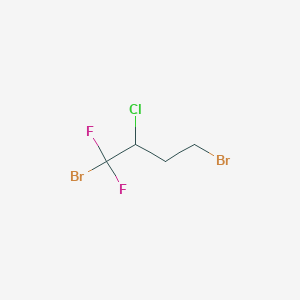

The synthesis of N-phenyl-N'-(4-pyridyl)urea derivatives involves reactions between aminopyridines and corresponding isocyanates. For example, a series of N-aryl-N'-pyridyl ureas were synthesized by reacting 4-aminopyridine with different isocyanates, including 4-chlorophenyl isocyanate, which is structurally related to the compound of interest . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar methods could be applied for its synthesis.

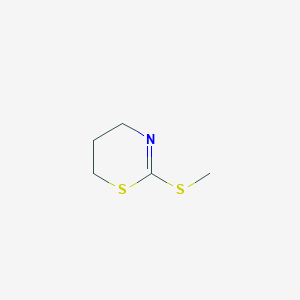

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized by intramolecular hydrogen bonding, which can affect the planarity of the molecule and its biological activity. For instance, the crystal structure of a related compound, (R)-N'-[2-(4-methoxy-6-chloro)-pyrimidyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea, was studied, and it was found that the urea scaffold in each molecule is essentially planar due to the presence of intramolecular N–H···O hydrogen bond . This suggests that "this compound" may also exhibit a planar structure conducive to biological interactions.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including N-chlorination and the Biginelli reaction. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent and as a reagent for the synthesis of pyrimidone and pyrimidine derivatives . While these reactions do not directly involve the compound , they demonstrate the reactivity of urea derivatives in synthetic chemistry.

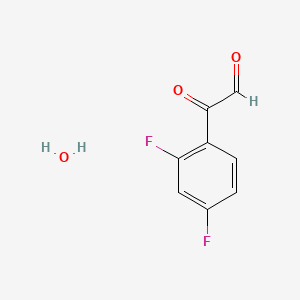

Physical and Chemical Properties Analysis

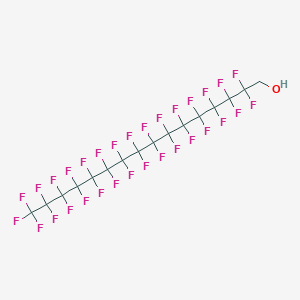

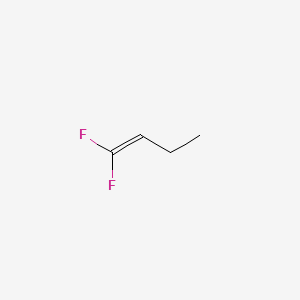

The physical and chemical properties of urea derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. The presence of substituents like chloro and trifluoromethyl groups can affect these properties. For instance, the presence of electron-withdrawing substituents on the aromatic ring of N-aryl-N'-pyridyl ureas was found to influence the thermal latency of the compounds in the ring-opening polymerization of epoxide . Therefore, the electron-withdrawing chloro and trifluoromethyl groups in "this compound" are likely to have a significant impact on its physical and chemical properties.

Applications De Recherche Scientifique

Cytokinin Activity

N-phenyl-N′-(4-pyridyl)urea derivatives, closely related to the compound , have been studied for their cytokinin activity. These derivatives show considerable potential in enhancing cell division and differentiation, as demonstrated in studies involving tobacco callus bioassays. Among these derivatives, specific compounds like N-phenyl-N′-(2-chloro-4-pyridyl)urea exhibited high activity, indicating a promising avenue for agricultural and plant morphogenesis applications (Takahashi et al., 1978).

Anion Coordination Chemistry

Urea-based ligands, similar to the subject compound, have been involved in the study of anion coordination chemistry. These studies provide insights into the interaction of these compounds with inorganic oxo-acids, leading to various hydrogen bond motifs. This research is critical for understanding the binding properties of these compounds and their potential applications in chemical and pharmaceutical industries (Wu et al., 2007).

Structural Insights and Polymerization

The compound's structural analogs have been used to understand molecular arrangements in crystals, as seen in the study of chlorfluazuron. Such studies are pivotal in material science for designing and developing new materials with desirable properties. Additionally, N-aryl-N′-pyridyl ureas have been evaluated as initiators in the ring-opening polymerization of epoxides, indicating their potential in polymer chemistry (Cho et al., 2015; Makiuchi et al., 2015).

Biological Activities

Some derivatives of the target compound have shown significant biological activities, including insecticidal and fungicidal properties. This aspect is crucial for developing new agrochemicals and understanding the bioactivity of such compounds (Li et al., 2006).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3N3O/c14-8-1-3-9(4-2-8)19-12(22)21-11-6-7(13(16,17)18)5-10(15)20-11/h1-6H,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXHNCPHDDTHAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381640 |

Source

|

| Record name | N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

648408-76-8 |

Source

|

| Record name | N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)